molecular formula C15H21BrN2O3 B13548197 Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13548197
M. Wt: 357.24 g/mol
InChI Key: UVZMTFSEJCAADH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a hydroxypiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. The tert-butyl group is introduced through tert-butylation reactions, often using tert-butyl chloroformate as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The hydroxypiperidine structure may also play a role in its biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the hydroxyl group and the bromopyridine moiety.

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18-8-6-15(20,7-9-18)12-5-4-11(16)10-17-12/h4-5,10,20H,6-9H2,1-3H3

InChI Key

UVZMTFSEJCAADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=C(C=C2)Br)O

Origin of Product

United States

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